

The Uniqueness of S-(4-ethynylphenyl) ethanethioate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	S-(4-ethynylphenyl) ethanethioate	
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A Deep Dive into the Properties and Applications of **S-(4-ethynylphenyl) ethanethioate** for Advanced Research

This technical guide offers an in-depth analysis of **S-(4-ethynylphenyl) ethanethioate**, a terminal alkyne of significant interest in drug development, materials science, and biochemical research. We will explore the key differences that distinguish this compound from other commonly used alkynes, such as phenylacetylene and propargyl alcohol, with a focus on its reactivity, functional group compatibility, and utility in bioconjugation and molecular electronics.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these alkynes is crucial for their effective application. The table below summarizes key quantitative data for **S-(4-ethynylphenyl) ethanethioate**, phenylacetylene, and propargyl alcohol.



Property	S-(4-ethynylphenyl) ethanethioate	Phenylacetylene	Propargyl Alcohol
Molecular Formula	C10H8OS[1]	C ₈ H ₆	C ₃ H ₄ O[2]
Molecular Weight	176.23 g/mol [1]	102.13 g/mol	56.06 g/mol [2]
Boiling Point	Not readily available	142-144 °C	114-115 °C[3]
Physical State	Not readily available	Colorless, viscous liquid[4]	Colorless liquid[2]
Key Functional Groups	Terminal Alkyne, Thioester, Phenyl	Terminal Alkyne, Phenyl	Terminal Alkyne, Primary Alcohol

Distinguishing Features in Chemical Reactivity

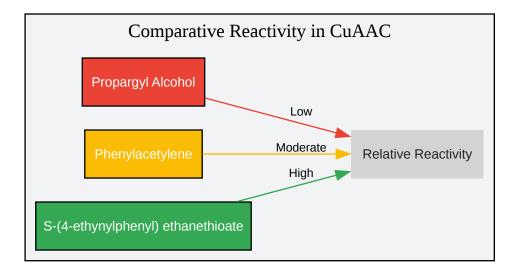
The unique structural features of **S-(4-ethynylphenyl) ethanethioate** impart distinct reactivity profiles compared to other terminal alkynes. The presence of the electron-withdrawing ethanethioate group (-SCOCH₃) para to the ethynyl group significantly influences the acidity of the terminal alkyne proton and its reactivity in various chemical transformations.

Enhanced Reactivity in Click Chemistry

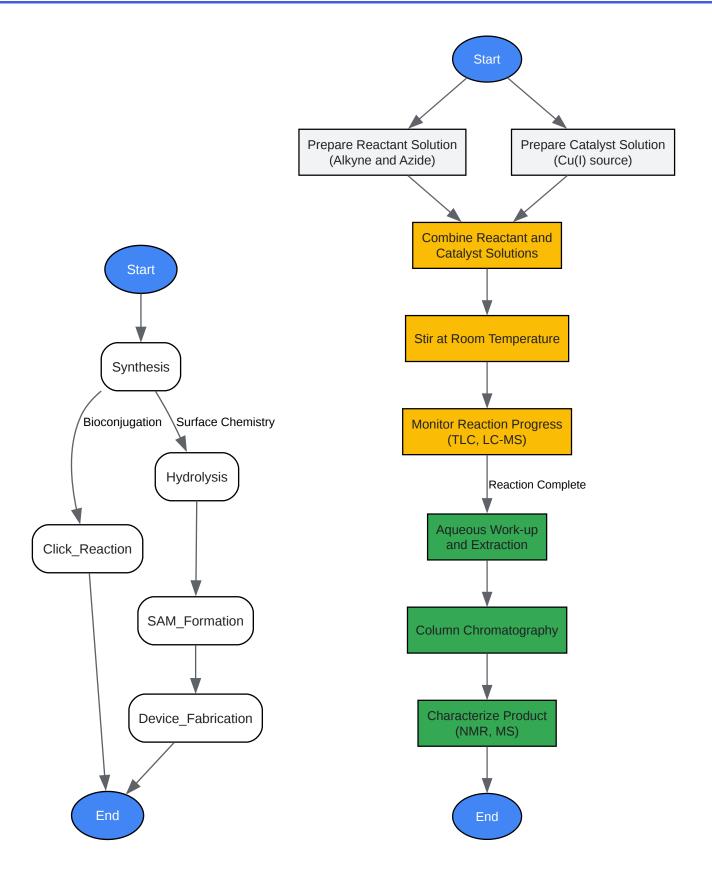
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly sensitive to the electronic properties of the alkyne. The reaction generally proceeds faster with alkynes bearing electron-withdrawing substituents. This is because the electron-withdrawing group increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle.

Therefore, **S-(4-ethynylphenyl) ethanethioate** is predicted to exhibit enhanced reactivity in CuAAC reactions compared to the less electron-poor phenylacetylene and the electron-rich propargyl alcohol. This makes it a superior choice for applications requiring rapid and efficient bioconjugation at low concentrations of reactants.









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